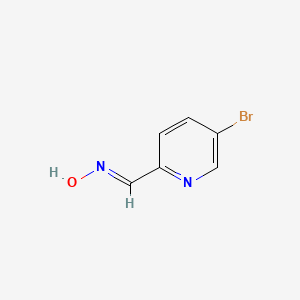
5-Bromopicolinaldehyde oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromopicolinaldehyde oxime is a chemical compound with the linear formula C6H5BrN2O . It is often used in various scientific and industrial applications .
Synthesis Analysis
The synthesis of 5-Bromopicolinaldehyde oxime involves several stages. One of the methods includes the reaction of 5-bromopicolinaldehyde oxime with N-chloro-succinimide in N,N-dimethyl-formamide at temperatures ranging from 20 to 60℃ .Molecular Structure Analysis
The molecular structure of 5-Bromopicolinaldehyde oxime is represented by the linear formula C6H5BrN2O . The InChI code for this compound is 1S/C6H5BrN2O/c7-5-1-2-6(4-9-10)8-3-5/h1-3H,4H2 .Chemical Reactions Analysis
Oxime esters, such as 5-Bromopicolinaldehyde oxime, have gained great attention in the last decade due to their role as applicable building blocks, internal oxidizing agents, and directing groups in the synthesis of heterocycle scaffolds . They show high reaction activities in the N–O bond cleavage involved in organic transformation .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Bromopicolinaldehyde oxime include its IUPAC name, 5-bromo-2-(nitrosomethyl)pyridine, and its InChI code, 1S/C6H5BrN2O/c7-5-1-2-6(4-9-10)8-3-5/h1-3H,4H2 .Scientific Research Applications
Catalysis and Synthesis
Cu-Catalyzed N-Arylation of Azoles : A study by Wang et al. (2012) demonstrated the use of a copper-catalyst system for the N-arylation of imidazoles, indicating the potential of related compounds like 5-Bromopicolinaldehyde oxime in facilitating such reactions in water, highlighting its role in green chemistry applications (Wang, Fuxing, et al., 2012).
Synthesis of Building Blocks for Pharmaceuticals and Agrochemicals : Verdelet et al. (2011) described the efficient synthesis of 3-benzyloxy-5-bromopicolinate ester, a process that underscores the importance of brominated picolinaldehyde derivatives in synthesizing biologically relevant targets. This work underscores the molecule's utility in creating building blocks for pharmaceuticals and agrochemical products (Verdelet, T., et al., 2011).
Molecular Structure and Interaction Studies
Characterization of Copper(II) Complexes : Research by Dong et al. (2012) involved the synthesis and characterization of copper(II) complexes with benzaldehyde ortho-oxime ligands, which are structurally similar to 5-Bromopicolinaldehyde oxime. These studies provide insight into how such compounds can form complex structures, contributing to the understanding of their potential applications in materials science and coordination chemistry (Dong, W., et al., 2012).
Antioxidant and Antimicrobial Activity
Antioxidant Activity of Bromophenols : While not directly linked to 5-Bromopicolinaldehyde oxime, research on bromophenols, such as that by Olsen et al. (2013), highlights the potential of brominated compounds in exhibiting significant antioxidant activity. These findings could suggest areas for further exploration regarding the antioxidant potential of 5-Bromopicolinaldehyde oxime derivatives (Olsen, E. K., et al., 2013).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(NE)-N-[(5-bromopyridin-2-yl)methylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2O/c7-5-1-2-6(4-9-10)8-3-5/h1-4,10H/b9-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REIWTWVVFCFHCB-RUDMXATFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Br)C=NO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=NC=C1Br)/C=N/O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromopicolinaldehyde oxime | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

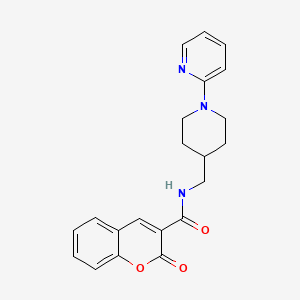
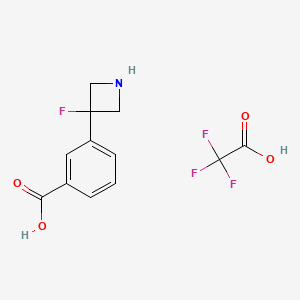
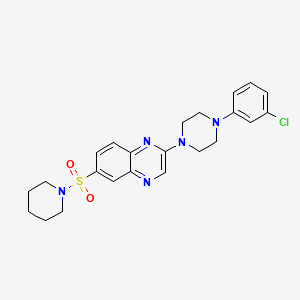
![N-[1-(3,5-Dimethyl-1H-pyrazol-4-yl)ethyl]but-2-ynamide](/img/structure/B2668857.png)
![N-(4-(methylthio)benzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2668858.png)
![2-[6-Oxo-3-(p-tolyl)pyridazin-1-yl]acetamide](/img/structure/B2668859.png)
![2-(2,8-Dioxaspiro[4.5]decan-3-yl)acetic acid](/img/structure/B2668860.png)



![2-Chloro-N-[(3,3-dimethyl-2-oxo-1H-indol-5-yl)methyl]propanamide](/img/structure/B2668868.png)
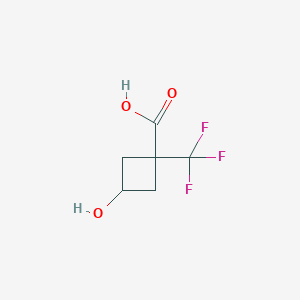
![2-{[1,3-dimethyl-2,6-dioxo-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2668871.png)
